molecular formula C6H8AsNNaO3 B089768 Sodium arsanilate CAS No. 127-85-5

Sodium arsanilate

Cat. No.: B089768
CAS No.: 127-85-5
M. Wt: 240.04 g/mol
InChI Key: ZFAOMOSNVOQOPC-UHFFFAOYSA-N
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Description

Sodium arsanilate, also known as sodium hydrogen (4-aminophenyl)arsonate, is an organoarsenic compound. It is the sodium salt of arsanilic acid and has the chemical formula C6H7AsNNaO3. This compound has historically been used in veterinary medicine as an antisyphilitic drug and as a growth promoter in animal feed .

Mechanism of Action

Target of Action

Sodium arsanilate, also known as Atoxyl, is an arsenic compound . It primarily targets the Actin, alpha cardiac muscle 1 . This protein plays a crucial role in cell motility, structure, and integrity .

Mode of Action

It is known that it interacts with its targets, leading to changes at the molecular level . The compound has a dual mode of action: it acts as a transcription factor that binds to glucocorticoid response elements (GRE), both for nuclear and mitochondrial DNA, and as a modulator of other transcription factors .

Biochemical Pathways

This compound affects various biochemical pathways. Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation .

Pharmacokinetics

It’s known that this compound is used mainly in veterinary medicine as an anthelmintic and as a growth promoter in animal feed .

Result of Action

The molecular and cellular effects of this compound’s action are significant. For instance, this compound induces a significant increase in the number of TNFα-Ir cells in the medial and inferior vestibular nuclei on both sides . These changes are detectable as early as 4 hours after vestibular lesion, persist at 1 day, and regain nearly normal values at 3 days .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is soluble in water , which can affect its distribution and action in the body. Furthermore, it’s important to note that this compound is classified as a poison , and therefore, its use and disposal must be managed carefully to prevent environmental contamination.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium arsanilate can be synthesized through the reaction of aniline with arsenic acid. The process involves an electrophilic aromatic substitution reaction where aniline reacts with arsenic acid to form arsanilic acid, which is then neutralized with sodium hydroxide to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Sodium arsanilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium arsanilate has several scientific research applications, including:

Comparison with Similar Compounds

Comparison:

This compound stands out due to its unique applications in veterinary medicine and research, particularly in studying vestibular lesions and arsenic metabolism.

Properties

CAS No.

127-85-5

Molecular Formula

C6H8AsNNaO3

Molecular Weight

240.04 g/mol

IUPAC Name

sodium;(4-aminophenyl)-hydroxyarsinate

InChI

InChI=1S/C6H8AsNO3.Na/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H,8H2,(H2,9,10,11);

InChI Key

ZFAOMOSNVOQOPC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)[As](=O)(O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1N)[As](=O)(O)O.[Na]

Color/Form

White or creamy-white granular powde

127-85-5

physical_description

Sodium arsanilate appears as a white crystalline, odorless powder. Slightly denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

solubility

less than 1 mg/mL at 70.7° F (NTP, 1992)
Sol 1 in 3 of water and 1 in 150 of alcohol;  practically insol in chloroform and ethe

Synonyms

4 Aminobenzenearsonic Acid
4-Aminobenzenearsonic Acid
Acid, 4-Aminobenzenearsonic
Acid, Arsanilic
Acid, p-Aminophenylarsonic
Arsanilate, Sodium
Arsanilic Acid
Arsenilate, Sodium
Atoxyl
p Aminophenylarsonic Acid
p-Aminophenylarsonic Acid
Sodium Arsanilate
Sodium Arsenilate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does sodium arsanilate exert its effects on swine dysentery?

A1: Research suggests that this compound might not directly eliminate the causative agent of swine dysentery, Treponema hyodysenteriae. Instead, it seems to induce diarrhea in asymptomatic carrier pigs, potentially by disrupting the gut microbiome or irritating the intestinal lining. This effect was observed even when the Treponema hyodysenteriae strain was resistant to this compound [, , ].

Q2: How does this compound affect the vestibular system?

A3: Intratympanic injections of this compound are known to induce vestibular dysfunction in rats, mimicking the effects of labyrinthectomy. This suggests a direct toxic effect on the vestibular hair cells or neurons within the inner ear [, , , , , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C6H7AsNNaO3, and its molecular weight is 239.05 g/mol.

Q4: Is there information available on the material compatibility and stability of this compound under various conditions?

A4: The provided research papers primarily focus on the biological effects of this compound. Information regarding its material compatibility and stability under different conditions requires further investigation.

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research papers do not mention any catalytic properties of this compound. Its applications seem to be primarily related to its biological effects.

Q6: Have there been any computational studies conducted on this compound?

A6: While the provided papers don't directly discuss computational studies, QSAR (Quantitative Structure-Activity Relationship) models could be developed to explore the relationship between the structure of this compound and its biological activity. This could help in understanding its mechanism of action and potentially designing more effective and less toxic analogs.

Q7: What are the stability challenges associated with formulating this compound?

A7: The research papers primarily focus on the use of this compound in feed or as a solution. Further research is needed to understand the stability challenges and potential formulation strategies for improving its stability, solubility, or bioavailability in different pharmaceutical dosage forms.

Q8: What are the SHE regulations surrounding the use of this compound?

A8: Due to its arsenic content and potential toxicity, the use of this compound is strictly regulated. Specific regulations vary between countries and depend on the intended application. It's crucial to consult and adhere to the relevant guidelines and regulations.

Q9: What is the ADME profile of this compound in animals?

A11: While specific ADME data isn't detailed in the papers, it's known that organic arsenicals can be absorbed from the gastrointestinal tract. They are primarily metabolized in the liver and excreted mainly in the urine. Further studies are needed to understand the detailed PK/PD profile of this compound in different species [].

Q10: What in vitro and in vivo models have been used to study the efficacy of this compound?

A12: Several studies employed animal models, particularly swine and poultry, to investigate the efficacy of this compound against infections like swine dysentery and avian spirochetosis. These studies involved experimentally infecting animals and then administering this compound to evaluate its therapeutic potential [, , , , , ].

Q11: Has resistance to this compound been observed in any organisms?

A13: Yes, resistance to this compound has been documented in Treponema hyodysenteriae, the bacterium responsible for swine dysentery []. The development of resistance highlights the need for alternative treatments and emphasizes the importance of responsible antimicrobial use in veterinary medicine.

Q12: What are the known toxicological effects of this compound?

A14: this compound, like other organic arsenicals, can be toxic at high doses. Symptoms of toxicity may include gastrointestinal upset, neurological effects, and organ damage. Long-term exposure to arsenic can lead to various health problems, including cancer. It's essential to use this compound responsibly and under the guidance of a veterinarian or physician [, , ].

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